Tetrafluoruro de selenio

Descripción general

Descripción

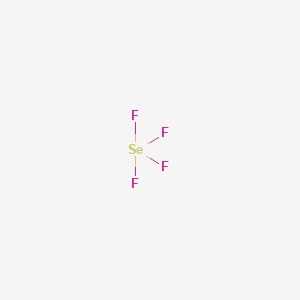

Selenium tetrafluoride is an inorganic compound with the chemical formula SeF₄. It is a colorless liquid that reacts readily with water. Selenium tetrafluoride is primarily used as a fluorinating reagent in organic syntheses, where it offers advantages over sulfur tetrafluoride due to milder reaction conditions and its liquid state rather than a gaseous form .

Aplicaciones Científicas De Investigación

Selenium tetrafluoride is used in various scientific research applications, including:

Chemistry: As a fluorinating reagent in organic synthesis, it is used for the fluorination of alcohols, carboxylic acids, and carbonyl compounds.

Industry: Its ability to fluorinate under milder conditions compared to sulfur tetrafluoride makes it valuable in industrial applications.

Biology and Medicine: While specific applications in biology and medicine are less common, its role as a fluorinating agent can be leveraged in the synthesis of biologically active fluorinated compounds.

Mecanismo De Acción

Target of Action

Selenium tetrafluoride (SeF4) is primarily used as a fluorinating reagent in organic syntheses . It targets various organic compounds, including alcohols, carboxylic acids, and carbonyl compounds . The fluorination of these compounds can lead to significant changes in their chemical properties and reactivity.

Mode of Action

SeF4 interacts with its targets by donating fluorine atoms. This process, known as fluorination , involves the replacement of a hydrogen atom in the target molecule with a fluorine atom . The introduction of fluorine can enhance the stability, reactivity, or biological activity of the target compounds.

Pharmacokinetics

It’s known that sef4 is a colorless liquid that reacts readily with water This suggests that it may have a relatively high reactivity and short half-life in biological systems, particularly in aqueous environments

Result of Action

The primary result of SeF4’s action is the fluorination of target compounds. This can lead to significant changes in the compounds’ chemical properties and reactivity. For example, fluorinated alcohols, carboxylic acids, or carbonyl compounds may exhibit enhanced stability, reactivity, or biological activity .

Análisis Bioquímico

Biochemical Properties

It is known to be a fluorinating reagent, which suggests it could potentially interact with various biomolecules by introducing fluorine atoms into their structures

Cellular Effects

The cellular effects of selenium tetrafluoride are not well-documented. Selenium-containing compounds have been shown to have various effects on cells. For example, selenium nanoparticles have been found to have anti-inflammatory and anti-apoptotic effects in liver cells

Molecular Mechanism

It is known that selenium in SeF4 has an oxidation state of +4 . In the gaseous phase, it has a see-saw shape, with a pseudo-trigonal pyramidal disposition of the five electron pairs around the selenium atom

Metabolic Pathways

Selenium is known to be involved in various metabolic pathways in its other forms

Métodos De Preparación

Selenium tetrafluoride was first synthesized by Paul Lebeau in 1907 by treating selenium with fluorine: [ \text{Se} + 2 \text{F}_2 \rightarrow \text{SeF}_4 ]

Other methods of preparation include:

- Fluorinating selenium dioxide with sulfur tetrafluoride: [ \text{SF}_4 + \text{SeO}_2 \rightarrow \text{SeF}_4 + \text{SO}_2 ]

- Fluorinating elemental selenium with chlorine trifluoride: [ 3 \text{Se} + 4 \text{ClF}_3 \rightarrow 3 \text{SeF}_4 + 2 \text{Cl}_2 ]

An intermediate in the reaction with sulfur tetrafluoride is seleninyl fluoride (SeOF₂) .

Análisis De Reacciones Químicas

Selenium tetrafluoride undergoes various types of reactions, including:

Hydrolysis: Reacts with water to form hydrofluoric acid and selenous acid. [ \text{SeF}_4 + 2 \text{H}_2\text{O} \rightarrow \text{H}_2\text{SeO}_3 + 4 \text{HF} ]

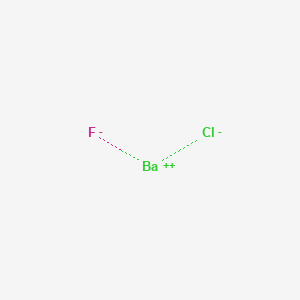

Formation of Ionic Adducts: Forms ionic adducts containing the SeF₃⁺ cation with reagents such as antimony pentafluoride, arsenic pentafluoride, niobium pentafluoride, tantalum pentafluoride, and boron trifluoride. [ \text{SeF}_4 + \text{HF} \rightarrow \text{SeF}_3^+ + \text{HF}_2^- ]

Formation of Anions: With caesium fluoride, it forms the SeF₅⁻ anion, which has a square pyramidal structure. [ \text{SeF}_4 + \text{CsF} \rightarrow \text{CsSeF}_5 ]

Comparación Con Compuestos Similares

Selenium tetrafluoride can be compared with other tetrafluorides such as sulfur tetrafluoride and tellurium tetrafluoride:

Sulfur Tetrafluoride (SF₄): Similar to selenium tetrafluoride, sulfur tetrafluoride is used as a fluorinating agent.

Tellurium Tetrafluoride (TeF₄): Tellurium tetrafluoride is another tetrafluoride with similar properties.

Similar compounds include selenium difluoride and selenium hexafluoride, each with distinct properties and applications .

Propiedades

InChI |

InChI=1S/F4Se/c1-5(2,3)4 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMOBWAXBGUSOPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Se](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F4Se | |

| Record name | selenium tetrafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Selenium_tetrafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50158848 | |

| Record name | Selenium tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13465-66-2 | |

| Record name | Selenium fluoride (SeF4), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13465-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Selenium tetrafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Selenium tetrafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50158848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Selenium tetrafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SELENIUM TETRAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73U0ARO564 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the molecular formula, weight, and structure of selenium tetrafluoride?

A1: Selenium tetrafluoride has the molecular formula SeF4 and a molecular weight of 154.96 g/mol. Electron diffraction studies [, ] confirmed a distorted tetrahedral structure for SeF4 in the gaseous state, resembling sulfur tetrafluoride. The structure can be described as a see-saw shape, with the selenium atom at the center.

Q2: What spectroscopic data is available for selenium tetrafluoride?

A2: Various spectroscopic techniques have been employed to study SeF4.

Infrared (IR) spectroscopy [, , , , ] has been used extensively to investigate the structure of SeF4, particularly in adducts, and provided insights into its bonding and interactions with other molecules. * Raman spectroscopy [, , , ] provided complementary vibrational information. * Nuclear magnetic resonance (NMR) spectroscopy, specifically 19F and 77Se NMR, [, , ] has been valuable in studying the behavior of SeF4 in solution, particularly its adducts with Lewis acids. * Microwave spectroscopy* [, ] contributed to determining the structure and dipole moment of SeF4.

Q3: How does selenium tetrafluoride react as a fluorinating agent?

A3: Selenium tetrafluoride acts as a milder fluorinating agent compared to sulfur tetrafluoride []. It effectively converts carbonyl groups in aldehydes and ketones to geminal difluoroalkanes [, ].

Q4: Can selenium tetrafluoride be used to prepare other selenium compounds?

A4: Yes, selenium tetrafluoride reacts with tellurium dioxide to yield tellurium tetrafluoride [].

Q5: How does selenium tetrafluoride react with Lewis acids?

A5: Selenium tetrafluoride exhibits Lewis acid-base properties. It forms adducts with various Lewis acids, including:* Boron trifluoride (BF3) [, ]: forming SeF4·BF3.* Pentafluorides of antimony, arsenic, niobium, and tantalum [, , ]: forming SeF4·MF5 (M = Sb, As, Nb, Ta) adducts.

Q6: What is the structure of selenium tetrafluoride adducts?

A6: Spectroscopic studies, including IR, Raman, and NMR, along with conductivity and cryoscopic measurements suggest that SeF4 adducts with Lewis acids generally exhibit ionic structures in the solid state, formulated as [SeF3]+[MF6]- ([BF4]-) [, ]. These structures often involve significant fluorine bridging between the ions.

Q7: Does the structure of selenium tetrafluoride adducts persist in solution?

A7: Evidence suggests that fluorine bridging interactions persist to some degree in the molten state and in solutions of these adducts in solvents like nitrobenzene [].

Q8: What is the stability of selenium tetrafluoride?

A8: Selenium tetrafluoride is relatively stable but readily hydrolyzes in moist air [].

Q9: How does selenium tetrafluoride react with common solvents and reagents?

A9: Selenium tetrafluoride displays limited reactivity with some common reagents at room temperature, including:* Ammonia (NH3) [, ]* Pyridine (C5H5N) [, ]* Sulfur dioxide (SO2) [, ]* Sulfur trioxide (SO3) [, ]* Halogen fluorides (IF5, BrF3, BrF5, ClF3) [, ]* Selenium tetrafluoride (SeF4) [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)